molecular formula C23H27N3O B11944646 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine CAS No. 853333-50-3

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine

Cat. No.: B11944646
CAS No.: 853333-50-3
M. Wt: 361.5 g/mol
InChI Key: WLDWDJTXCOMPKW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is a quinoline-based compound featuring a 4-methoxyphenyl group at position 2 of the quinoline core and a piperidinylethylamine moiety at position 3. The methoxy group enhances solubility compared to nonpolar substituents, while the piperidine side chain may improve bioavailability and target binding via its basic nitrogen . This compound’s structural design aligns with efforts to optimize pharmacokinetic properties while retaining biological efficacy.

Properties

CAS No.

853333-50-3

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)quinolin-4-amine

InChI

InChI=1S/C23H27N3O/c1-27-19-11-9-18(10-12-19)22-17-23(20-7-3-4-8-21(20)25-22)24-13-16-26-14-5-2-6-15-26/h3-4,7-12,17H,2,5-6,13-16H2,1H3,(H,24,25)

InChI Key

WLDWDJTXCOMPKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCCCC4

Origin of Product

United States

Preparation Methods

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Route B (Scheme 1 in) employs a late-stage Suzuki reaction on brominated quinoline intermediates, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. For example, coupling 8-bromo-2,4-dichloroquinoline with 4-methoxyphenylboronic acid yields 2,4-dichloro-8-(4-methoxyphenyl)quinoline. This method avoids degradation of sensitive methoxy groups under harsh Pfitzinger conditions.

Amination at the 2-Position

The piperidinylethylamine side chain is installed via nucleophilic substitution at the quinoline’s 2-position. Microwave-assisted reactions in i-PrOH with trifluoroacetic acid (TFA) catalysis enhance reaction efficiency, as reported for analogous compounds. For instance, treating 2,4-dichloro-8-(4-methoxyphenyl)quinoline with 2-(piperidin-1-yl)ethylamine at 100°C for 1 hour under microwave irradiation achieves selective substitution at the 2-position.

Alternative Single-Step Michael Addition in Aqueous Media

Recent advances highlight environmentally benign approaches using water as a solvent. As detailed in, 2-vinylquinoline derivatives undergo Michael addition with amines at room temperature. Applying this method, 2-vinyl-4-(4-methoxyphenyl)quinoline reacts with 2-(piperidin-1-yl)ethylamine in water, yielding the target compound within 12 hours (Scheme 1).

Reaction Conditions:

  • Solvent: H₂O (2.0 mL per 0.644 mmol substrate)

  • Temperature: 25°C

  • Yield: 79–92% (based on analogous syntheses in)

This method eliminates the need for halogenated intermediates and reduces purification complexity, as products precipitate directly from the aqueous phase.

Structural Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 1H, quinoline-H), 7.78 (dd, J = 8.1, 1.2 Hz, 1H, quinoline-H), 7.33 (d, J = 8.4 Hz, 1H, methoxyphenyl-H), 3.89 (s, 3H, OCH₃), 3.21–3.16 (m, 2H, NCH₂), 2.91–2.86 (m, 2H, CH₂N-piperidine), 2.63 (br s, 4H, piperidine-H).

  • MS (MALDI): m/z 361.5 [M + H]⁺, consistent with the molecular formula C₂₃H₂₇N₃O.

Purity Assessment

Column chromatography on basic alumina (15% EtOAc/hexane) achieves >95% purity, as confirmed by HPLC. Recrystallization from ethanol further enhances crystallinity.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Pfitzinger + Suzuki65–75%48–72 hHigh functional group toleranceMulti-step, requires halogenated intermediates
Microwave Amination80–88%1–2 hRapid, selective substitutionSpecialized equipment needed
Aqueous Michael Addition79–92%12 hSolvent-free, scalableLimited to reactive amine substrates

Industrial-Scale Considerations

Gram-scale synthesis (≥10 g) is feasible via the aqueous Michael addition route, as demonstrated for structurally similar compounds. Key parameters include:

  • Substrate Concentration: 0.3–0.5 M to prevent viscosity issues.

  • Workup: Ethyl acetate extraction (3 × 40 mL) followed by drying over Na₂SO₄.

  • Atom Economy: 84% (calculated from molecular weights in ).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl ethyl chain can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, involving the condensation of aniline with glycerol and sulfuric acid.
  • Introduction of the Methoxyphenyl Group : A Friedel-Crafts alkylation reaction introduces the methoxyphenyl group.
  • Attachment of the Piperidinyl Ethyl Chain : This is accomplished through nucleophilic substitution with 2-(piperidin-1-yl)ethylamine under basic conditions.

Biological Activities

Research indicates that quinoline derivatives, including 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine, exhibit significant biological activities:

Anticancer Activity

The compound has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines. Structural modifications can enhance its efficacy against specific cancer types. For instance, studies have shown that certain derivatives exhibit improved potency against cancer cells by targeting specific pathways involved in cell proliferation and survival.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve reducing oxidative stress and inflammation in neuronal cells.

Protein Kinase Inhibition

Similar compounds have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cancer progression. The quinoline core's structure allows it to interact with ATP-binding sites on kinases, potentially leading to reduced tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Efficacy : A study demonstrated that structural modifications led to enhanced anticancer activity against breast cancer cell lines, suggesting that this compound could serve as a lead for developing novel anticancer therapies.
  • Neuroprotection : Research indicated that this compound might protect neuronal cells from apoptosis induced by oxidative stress, thus providing insights into its potential use in neurodegenerative disease treatment.
  • Kinase Inhibition : Investigations into its inhibitory effects on various kinases revealed promising results, supporting its role as a potential therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core may intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinolin-4-amine derivatives vary significantly based on substituents at positions 2, 4, and 5. Key comparisons include:

Compound Name / ID Position 2 Substituent Position 4 Substituent Key Features Reference
Target Compound 4-Methoxyphenyl N-(2-(piperidin-1-yl)ethyl) Enhanced solubility (methoxy), moderate steric bulk (piperidine)
7-Chloro-N-(2-piperidylethyl)quinolin-4-amine 7-Chloro N-(2-(piperidin-1-yl)ethyl) Higher lipophilicity (chloro), antimalarial activity (IC₅₀ = 48 nM)
PL374 (N-(3-(4-(dipyridin-2-ylmethyleneamino)piperidin-1-yl)propyl)quinolin-4-amine) None (quinoline core) Piperidine-dipyridinmethylene hybrid Extended side chain for multi-target binding; 34% synthesis yield
2-Methyl-N-(2-piperidylethyl)benzo[h]quinolin-4-amine 2-Methyl (benzo[h]quinoline) N-(2-(piperidin-1-yl)ethyl) Bulky aromatic core; potential anticancer activity
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 7-Trifluoromethyl 3,4,5-Trimethoxyphenyl Electron-withdrawing CF₃ group; 2–3× more potent than doxorubicin

Solubility and Pharmacokinetics

  • The 4-methoxyphenyl group improves aqueous solubility compared to lipophilic substituents (e.g., chloro, trifluoromethyl) .
  • Piperidine’s basic nitrogen facilitates protonation in acidic environments (e.g., lysosomes), enhancing cellular uptake .

Biological Activity

Overview

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is a synthetic compound belonging to the quinoline derivatives class. It exhibits significant biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic agents. Its structure comprises a quinoline core with a methoxyphenyl group and a piperidinyl ethyl chain, which are crucial for its biological efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the reaction of 4-chloroquinoline derivatives with piperidine derivatives under controlled conditions. The molecular formula is C23H27N3OC_{23}H_{27}N_{3}O with a molecular weight of 361.5 g/mol.

Property Value
Common NameThis compound
CAS Number853333-50-3
Molecular FormulaC23H27N3OC_{23}H_{27}N_{3}O
Molecular Weight361.5 g/mol

Biological Activities

Research indicates that quinoline derivatives, including this compound, possess a variety of biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cells. Studies have indicated that structural modifications can enhance its efficacy against various cancer types.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Protein Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit protein tyrosine kinases, which play critical roles in cancer progression.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound contributes to its distinct pharmacological profile compared to other quinoline derivatives. SAR studies have highlighted the importance of the methoxy group and the piperidine chain in enhancing biological activity.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
5-Methoxyquinoline DerivativesQuinoline core with methoxy groupsEZH2 inhibitors
N-(1-Benzylpiperidin-4-yl)-5-methoxyquinolinBenzyl-piperidine substitutionAnticancer activity
6-Methoxyquinoline DerivativesVariations in methoxy positionAntitumor properties

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antitumor Evaluation : A study demonstrated that analogs of quinoline derivatives exhibited significant antitumor activity, with some compounds showing IC50 values as low as 2 nM in apoptosis induction assays .
  • Neuroprotective Studies : Research on related compounds indicated promising results in protecting neuronal cells from apoptosis, suggesting potential applications in treating neurodegenerative disorders .
  • Inhibition of Protein Kinases : Compounds structurally similar to this quinoline derivative were found to effectively inhibit specific protein kinases involved in cancer signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinoline core via Friedländer or Pfitzinger reactions, using 4-methoxyacetophenone and substituted anilines.
  • Step 2: Introduction of the piperidinylethylamine group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
  • Critical Parameters:
    • Catalysts: Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
    • Solvents: Polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
    • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol for ≥95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:
SAR studies should systematically vary substituents while retaining the quinoline core:

  • Variations:
    • Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aryl groups.
    • Modify the piperidinylethylamine chain (e.g., altering alkyl chain length or substituting piperidine with morpholine) .
  • Assays:
    • Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
    • Target Engagement: Competitive binding assays against kinase targets (e.g., EGFR, CDK2) .
  • Data Analysis: Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic properties (Hammett constants) with activity trends .

Basic: What in vitro assays are recommended for initial biological activity profiling?

Methodological Answer:
Prioritize the following assays:

  • Cytotoxicity: MTT or resazurin assays across multiple cell lines (cancer vs. non-cancer) to assess selectivity .
  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify mechanistic pathways .

Advanced: How can molecular targets be identified and validated for this compound?

Methodological Answer:
Target Identification:

  • Affinity Proteomics: Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR Screening: Genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .
    Validation:
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) between the compound and purified target proteins.
  • CRISPR-Cas9 Knockout: Confirm reduced activity in target-deficient cell lines .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
    • HRMS: High-resolution mass spectrometry (ESI+) for molecular ion validation .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced: How can contradictory data in biological activity across studies be resolved?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions: Variability in cell culture media, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Compound Stability: Perform stability studies (e.g., LC-MS) under assay conditions to rule out degradation .
  • Off-Target Effects: Use orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) to confirm target specificity .

Basic: What computational tools are suitable for predicting ADME properties?

Methodological Answer:

  • Software: SwissADME or ADMETlab 2.0 to predict:
    • Lipophilicity: LogP values (aim for 2–5 for optimal membrane permeability).
    • Metabolic Stability: CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
  • Experimental Validation:
    • PAMPA: Parallel Artificial Membrane Permeability Assay for passive diffusion.
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life .

Advanced: How can crystallography or molecular docking guide structural optimization?

Methodological Answer:

  • X-Ray Crystallography: Resolve the compound’s 3D structure to identify key binding motifs (e.g., quinoline-planar interactions) .
  • Docking Workflow:
    • Protein Preparation: Retrieve target structures from PDB (e.g., EGFR: 1M17).
    • Pose Prediction: Use AutoDock Vina with flexible side chains for binding mode analysis.
    • Free Energy Calculations: MM-GBSA to rank derivatives by predicted binding affinity .

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